
Pyrrolidine-1-carbothioyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-1-carbothioyl chloride is a chemical compound with the molecular formula C5H8ClNS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrrolidine-1-carbothioyl chloride can be synthesized through the reaction of pyrrolidine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction is as follows:
Pyrrolidine+Thiophosgene→Pyrrolidine-1-carbothioyl chloride+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine-1-carbothioyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbamides.
Hydrolysis: In the presence of water, it hydrolyzes to form pyrrolidine and carbonyl sulfide.
Reduction: It can be reduced to pyrrolidine-1-carbothioyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Reducing Agents: Lithium aluminum hydride
Major Products
Thiocarbamates: Formed from the reaction with alcohols
Thiocarbamides: Formed from the reaction with amines
Pyrrolidine-1-carbothioyl hydride: Formed from reduction reactions
Applications De Recherche Scientifique
Pyrrolidine-1-carbothioyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of pyrrolidine-1-carbothioyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine-1-carbonyl chloride
- Pyrrolidine-1-carbamoyl chloride
- Pyrrolidine-1-thiocarbonyl chloride
Uniqueness
Pyrrolidine-1-carbothioyl chloride is unique due to the presence of the thiocarbonyl group, which imparts distinct reactivity compared to its carbonyl and carbamoyl counterparts. This makes it particularly useful in the synthesis of sulfur-containing compounds.
Propriétés
Numéro CAS |
19009-42-8 |
|---|---|
Formule moléculaire |
C5H8ClNS |
Poids moléculaire |
149.64 g/mol |
Nom IUPAC |
pyrrolidine-1-carbothioyl chloride |
InChI |
InChI=1S/C5H8ClNS/c6-5(8)7-3-1-2-4-7/h1-4H2 |
Clé InChI |
DVBNKOCFSACJNH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
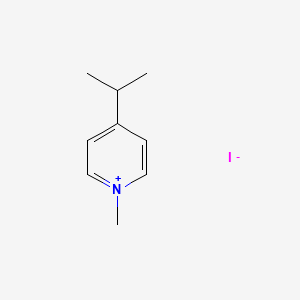

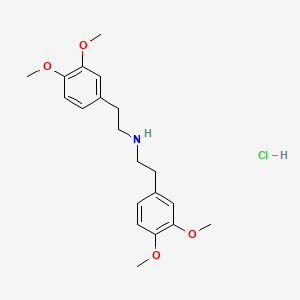
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
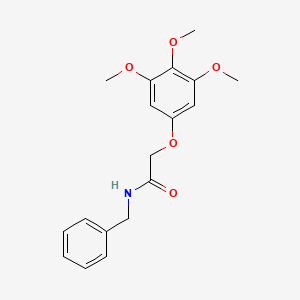
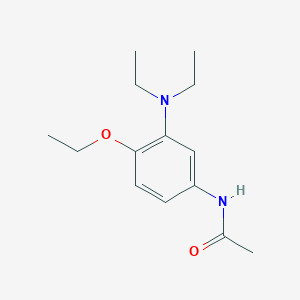
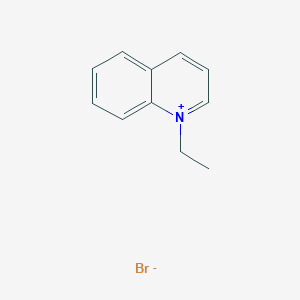
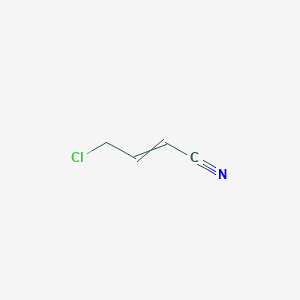

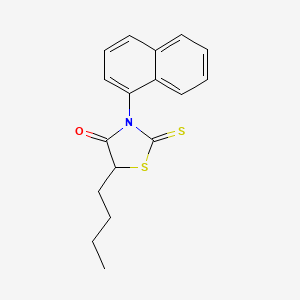
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)

